molecular formula C7H8BrN3O B1378995 6-Bromo-N,N-dimethylpyrazine-2-carboxamide CAS No. 1209458-89-8

6-Bromo-N,N-dimethylpyrazine-2-carboxamide

Cat. No.: B1378995
CAS No.: 1209458-89-8
M. Wt: 230.06 g/mol
InChI Key: DHSGQVQRVNAPRF-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8) is a brominated pyrazine derivative offered as a key chemical intermediate for research and development. The pyrazine-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential . While specific biological data for this compound may be limited, its structural features make it a valuable building block for constructing more complex molecules, particularly in the exploration of antimycobacterial and anticancer agents . For instance, structurally similar N-phenylpyrazine-2-carboxamide analogues have demonstrated significant antimycobacterial activity, in some cases exceeding the potency of the first-line drug pyrazinamide . Furthermore, pyrazine derivatives are found in numerous clinically used drugs and investigated compounds with activities including anticancer, antibacterial, and antiviral effects, highlighting the broad utility of this heterocyclic core . Researchers can utilize this brominated analogue in cross-coupling reactions, amide formation, and other synthetic transformations to generate novel compounds for biological screening. The compound is characterized by its molecular formula (C7H8BrN3O) and a molecular weight of 230.06 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the associated Safety Data Sheet for proper handling and hazard information prior to use.

Properties

IUPAC Name

6-bromo-N,N-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGQVQRVNAPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266253
Record name 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-89-8
Record name 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N,N-dimethyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide typically involves the bromination of N,N-dimethylpyrazine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-N,N-dimethylpyrazine-2-carboxamide has garnered attention for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Favipiravir, which is used to treat influenza and other viral infections. The compound's structure allows for modifications that enhance its bioactivity and selectivity against specific viral targets.

Case Study :
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. The study demonstrated that certain derivatives exhibited significant antiviral activity, highlighting the compound's potential in drug development .

Biological Research

The compound is being investigated for its biological activities, including antimicrobial and antifungal properties. Its structural features may contribute to interactions with biological targets, making it a candidate for further exploration in pharmacology.

Research Findings :

  • A study indicated that derivatives of pyrazinecarboxamides can exhibit selective inhibition of microbial growth, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
  • Another investigation focused on the compound's interaction with cellular pathways, revealing its potential to modulate immune responses in vitro .

Material Science

Beyond its pharmaceutical applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced functionalities.

Industrial Application :
The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research has shown that adding pyrazine derivatives can enhance the performance of coatings used in protective applications .

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and physicochemical properties of pyrazinecarboxamides are highly dependent on substituents. Below is a comparative analysis of 6-bromo-N,N-dimethylpyrazine-2-carboxamide and its structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-Br, 2-(N,N-dimethylcarboxamide) C₇H₈BrN₃O 244.07 Bromine enhances lipophilicity; dimethylamide improves metabolic stability
6-Chloro-N,N-dimethylpyrazine-2-carboxamide 6-Cl, 2-(N,N-dimethylcarboxamide) C₇H₈ClN₃O 199.62 Chlorine reduces steric hindrance; higher polarity than bromo analog
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide 5-tBu, 6-Cl, 2-carboxamide linked to 5-bromo-2-hydroxyphenyl C₁₇H₁₈BrClN₃O₂ 435.70 Bulky tert-butyl group increases lipophilicity (logP); IC₅₀ = 41.9 µmol/L (antimycobacterial)
5-(Benzoxaborol-6-yloxy)-N,N-dimethylpyrazine-2-carboxamide (18) 5-benzoxaborole-oxy, 2-(N,N-dimethylcarboxamide) C₁₄H₁₄BN₃O₃ 300.10 Benzoxaborole moiety enhances antimalarial activity; molecular weight = 300

Key Observations :

  • Carboxamide Variations : Dimethyl substitution on the carboxamide reduces hydrogen-bonding capacity, which may affect target binding but enhances metabolic stability .

Key Observations :

  • DCC/DMAP Coupling : Efficient for forming carboxamide bonds but requires stringent anhydrous conditions .
  • Suzuki Coupling : Enables diversification of the pyrazine core with aryl/heteroaryl groups, critical for optimizing bioactivity .
Physicochemical Properties
Property This compound 6-Chloro-N,N-dimethylpyrazine-2-carboxamide 5-tert-Butyl-6-chloro Analog
LogP (calculated) ~2.1 ~1.8 ~3.5
Solubility (aqueous) Low Moderate Very low
Stability Stable under inert conditions Sensitive to hydrolysis High thermal stability

Key Observations :

  • Lipophilicity : Tert-butyl substitution (logP ~3.5) significantly enhances membrane penetration but reduces aqueous solubility .
  • Hazard Profile : Chloro analogs may pose higher environmental toxicity due to hydrolytic release of HCl .

Biological Activity

6-Bromo-N,N-dimethylpyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyrazine ring substituted at the 6-position with a bromine atom and a dimethylcarboxamide group at the 2-position. The presence of these substituents may influence its reactivity and biological interactions compared to related compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable investigation reported that similar pyrazine derivatives demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxic Activity of Related Pyrazine Compounds

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
N,N-Dimethyl-5-chloropyrazine-2-carboxamideNCI-H46012.50
N-(5-Chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis1.56

Anti-inflammatory Effects

Additionally, compounds with similar structures have been evaluated for their anti-inflammatory properties. In vivo studies have shown that certain pyrazine derivatives can significantly reduce inflammation in models of arthritis and other inflammatory conditions. This effect is attributed to the modulation of inflammatory cytokines and inhibition of key pathways involved in inflammation .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research focused on a series of pyrazine derivatives, including those structurally related to this compound. The researchers found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values as low as 3.79 µM against MCF7 cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a library of pyrazine derivatives and screened them against Mycobacterium tuberculosis. The results indicated that several compounds demonstrated potent activity with MIC values ranging from 1.56 to 6.25 µg/mL, suggesting that modifications at the 2-position significantly enhance biological activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Interaction : The bromine substituent could facilitate better membrane penetration, enhancing the compound's bioavailability and efficacy.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.